molecular formula C23H16FN3 B3612431 2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole

Cat. No. B3612431
M. Wt: 353.4 g/mol
InChI Key: OOKRCVWXJMDVRD-UHFFFAOYSA-N
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Description

“2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole” is a complex organic compound. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring .


Synthesis Analysis

The synthesis of this compound has been explored in various studies. For instance, a study on the synthesis of 2-(4-fluorophenyl) imidazol-5-ones as anti-breast cancer drug compounds against MCF-7 cell line was conducted . The study involved in-silico studies which include Quantitative structure–activity relationship (QSAR), molecular docking studies, designing new compounds, and analyzing the pharmacokinetics properties of the designed compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex. A report describes the results of single crystal X-ray structure analysis of 4’-fluoroarylazoimidazole . In the crystal, the molecule has a one-dimensional chain structure and a layered hierarchical structure .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied. For instance, a study on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds was conducted . The reaction conditions were mild enough for the inclusion of a variety of functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and InChI code . The InChI code is 1S/C9H7FN2/c10-8-3-1-7 (2-4-8)9-11-5-6-12-9/h1-6H, (H,11,12) .

Mechanism of Action

The mechanism of action of this compound has been explored in various studies. For instance, a study on the anti-inflammatory effect of a fluorophenyl-substituted imidazole suggests that the mechanism of the anti-inflammatory effect of fluorophenyl-imidazole is linked to its ability to induce the change in macrophage profile, from the proinflammatory (M1) to anti-inflammatory or alternative (M2) phenotype .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The future directions for this compound include further exploration of its anti-inflammatory and anti-cancer properties. For instance, a study on the anti-proliferative activities of 2-(4-fluorophenyl) imidazol-5-ones against MCF-7 breast cancer cell line suggests that these new derivatives of 2-(4-fluorophenyl) imidazol-5-ones shall be excellent inhibitors against (plk1) and could further proceed to pre-clinical tests .

properties

IUPAC Name

2-(4-fluorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c24-19-13-11-16(12-14-19)20-15-27-22(18-9-5-2-6-10-18)21(26-23(27)25-20)17-7-3-1-4-8-17/h1-15H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKRCVWXJMDVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=C(NC3=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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